molecular formula C25H26N2O5 B299900 N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

Cat. No.: B299900
M. Wt: 434.5 g/mol
InChI Key: CPYYZMJFEBPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,3,4-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminobenzamide to form the desired benzamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trimethoxybenzamide structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[(2,3-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C25H26N2O5/c1-15-9-8-12-19(16(15)2)26-24(28)17-10-6-7-11-20(17)27-25(29)18-13-14-21(30-3)23(32-5)22(18)31-4/h6-14H,1-5H3,(H,26,28)(H,27,29)

InChI Key

CPYYZMJFEBPMLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C

Origin of Product

United States

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